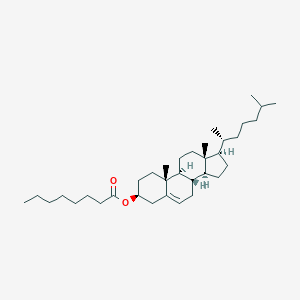

Cholesteryl octanoate

Vue d'ensemble

Description

This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Ph

Mécanisme D'action

Target of Action

Cholesteryl caprylate, also known as Cholesterol n-Octanoate or Cholesteryl octanoate, primarily targets Cholesteryl Ester Transfer Proteins (CETP) . CETPs play a crucial role in regulating plasma cholesterol levels by transferring cholesteryl esters among lipoproteins .

Mode of Action

Cholesteryl caprylate interacts with its target, CETP, through a process known as the tunnel mechanism . In this process, the CETP N-terminal β-barrel domain penetrates the High-Density Lipoprotein (HDL) surface, stimulating the C-terminal β-barrel domain to penetrate Low-Density Lipoprotein (LDL) or Very Low-Density Lipoprotein (VLDL) surface, forming a ternary complex for cholesteryl ester transfer .

Biochemical Pathways

Cholesteryl caprylate affects the cholesterol homeostasis pathway . It plays a key role in reverse cholesterol transport (RCT) by mediating the transfer of cholesteryl esters and triglycerides between HDLs and apolipoprotein B-100 (apoB-100) containing lipoproteins in plasma .

Pharmacokinetics

It’s known that the compound is used in specified quality tests and assays as specified in the usp compendia .

Result of Action

The molecular and cellular effects of Cholesteryl caprylate’s action involve the regulation of cholesterol levels. By interacting with CETP, it influences the transfer of cholesteryl esters among lipoproteins, thereby affecting plasma cholesterol levels . This can have significant implications for conditions like atherosclerotic cardiovascular disease (ASCVD), where cholesterol levels play a critical role .

Analyse Biochimique

Biochemical Properties

Cholesteryl octanoate participates in biochemical reactions primarily through its interactions with enzymes and proteins. It is a substrate for enzymes such as cholesteryl ester transfer protein (CETP), which mediates the transfer of cholesteryl esters among lipoproteins . The interaction between this compound and these enzymes is crucial for maintaining lipid homeostasis in the body .

Cellular Effects

This compound influences various cellular processes. It is involved in lipid metabolism, affecting the function of cells by altering their lipid composition .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its influence on enzyme activity. For instance, it is a substrate for CETP, which transfers cholesteryl esters from high-density lipoproteins (HDL) to low-density lipoproteins (LDL) . This process is crucial for maintaining cholesterol balance in the body .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, in studies involving the this compound breath test for assessing pancreatic exocrine insufficiency, the recovery of 13 CO2 was observed to vary over time .

Metabolic Pathways

This compound is involved in the lipid metabolism pathway. It is a substrate for CETP, which mediates the transfer of cholesteryl esters among lipoproteins . This process is part of the reverse cholesterol transport pathway, which is crucial for maintaining cholesterol homeostasis .

Transport and Distribution

This compound is transported and distributed within cells and tissues as part of lipoprotein particles. CETP plays a key role in this process by facilitating the exchange of cholesteryl esters from HDL for triglycerides in apoB containing lipoproteins, such as LDL .

Subcellular Localization

The subcellular localization of this compound is primarily associated with lipoprotein particles in the cytoplasm and the endoplasmic reticulum, where lipid metabolism occurs

Activité Biologique

Cholesteryl octanoate is a cholesterol ester formed from cholesterol and octanoic acid. It has garnered attention in various biomedical applications, particularly in the assessment of pancreatic function and lipid metabolism. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.

Chemical Structure and Properties

This compound consists of a cholesterol backbone with an octanoate (C8) fatty acid attached at the hydroxyl group. This structure influences its solubility, metabolic pathways, and interactions within biological systems.

Biological Activity and Mechanisms

This compound exhibits several biological activities:

-

Pancreatic Exocrine Function Assessment :

- The this compound breath test (COBT) is a non-invasive method to evaluate pancreatic exocrine function. The test measures the hydrolysis of this compound by pancreatic carboxyl ester lipase, resulting in the liberation of octanoic acid, which is subsequently metabolized to carbon dioxide (CO2) .

- In studies, healthy subjects showed a rapid increase in breath CO2 output peaking at 60-90 minutes post-ingestion, with cumulative outputs averaging 30% over four hours. Patients with pancreatic insufficiency exhibited significantly lower CO2 recovery rates, indicating impaired enzyme activity .

- Lipid Metabolism :

-

Gene Delivery Systems :

- Research indicates that cholesteryl analogs, including this compound, can enhance the efficacy of lipid nanoparticles (LNPs) used for gene delivery. The incorporation of cholesteryl esters improves membrane fusion and cellular uptake, facilitating better transfection rates for mRNA-based therapies .

Case Study 1: Evaluation of Pancreatic Function

A cohort study involving patients with established non-alcoholic steatohepatitis (NASH) utilized the COBT to differentiate between NASH and simple steatosis (NAFL). The study found significant correlations between breath test results and histological findings, supporting the utility of this compound as a biomarker for assessing pancreatic function in liver diseases .

Case Study 2: Gene Delivery Enhancement

In a comparative study analyzing various cholesterol analogs in LNP formulations, this compound demonstrated superior performance in enhancing gene delivery efficiency. The study reported up to a 32-fold increase in gene expression when using LNPs containing cholesteryl esters compared to traditional formulations .

Table 1: Comparison of Breath Test Results

| Group | Cumulative % Dose Recovery (120 min) | Peak CO2 Output Time (min) |

|---|---|---|

| Healthy Volunteers | 30% | 60-90 |

| Patients with NAFL | 25.3% | 60-90 |

| Patients with NASH | 31.9% | 60-90 |

Table 2: Effects of this compound on Gene Delivery

| Formulation Type | Gene Expression Fold Increase (6h) | Gene Expression Fold Increase (24h) |

|---|---|---|

| Standard LNP | 1 | 1 |

| This compound LNP | 32 | 6 |

Applications De Recherche Scientifique

Medical Diagnostics

Cholesteryl Octanoate Breath Test (COBT)

One of the most significant applications of this compound is in the form of a non-invasive diagnostic tool known as the This compound Breath Test (COBT) . This test is utilized to assess pancreatic function and monitor enzyme replacement therapy in patients with pancreatic insufficiency. Studies have shown that COBT can effectively measure intraluminal enzymatic activity, providing insights into the effectiveness of treatments for conditions such as cystic fibrosis and pancreatitis .

13C-Octanoate Breath Test

Similarly, the 13C-Octanoate Breath Test has been developed as a surrogate marker for diagnosing non-alcoholic steatohepatitis (NASH) versus simple steatosis (NAFL). Research indicates that this test can distinguish between patients with NASH and those with NAFL based on the metabolism of octanoic acid, showing significant differences in CO2 exhalation rates among different patient groups . This differentiation is crucial for timely intervention and management of liver diseases.

Lipid Metabolism Research

This compound has been studied extensively for its effects on lipid metabolism, particularly in the context of medium-chain fatty acids (MCFAs). Research indicates that octanoate influences lipid profiles by modulating gene expression related to lipogenesis and fatty acid oxidation.

-

Effects on Hepatic Lipid Metabolism

A study on aquatic animals demonstrated that dietary supplementation with sodium octanoate significantly reduced hepatic lipid accumulation and improved serum lipid profiles. The results indicated that octanoate supplementation led to decreased triglyceride levels and enhanced high-density lipoprotein (HDL) cholesterol levels, highlighting its potential in managing dyslipidemia . -

Mechanisms of Action

The underlying mechanisms involve the stimulation of genes associated with cholesterol efflux and anti-inflammatory responses in macrophages. Octanoate has been shown to enhance the expression of proteins like ABCA1, which are crucial for cholesterol transport out of cells, thereby potentially reducing atherosclerosis risk .

Therapeutic Interventions

This compound's properties make it a candidate for therapeutic applications, especially in conditions related to lipid metabolism disorders.

-

Potential for Cardiovascular Disease Prevention

Due to its role in promoting cholesterol efflux and reducing inflammation, this compound could be leveraged as a therapeutic agent in preventing cardiovascular diseases. Its ability to modulate lipid metabolism suggests that it may help mitigate factors contributing to cardiovascular risk . -

Use in Dietary Supplements

Given its beneficial effects on lipid profiles, this compound may also be incorporated into dietary supplements aimed at improving metabolic health. Its application could be particularly relevant for individuals with metabolic syndrome or those at risk of developing cardiovascular diseases.

Summary Table: Applications of this compound

| Application Area | Description | Key Findings/Studies |

|---|---|---|

| Medical Diagnostics | Non-invasive breath tests (COBT & 13C-OCT) | Effective in monitoring pancreatic function and differentiating liver disease types |

| Lipid Metabolism Research | Studies on hepatic lipid metabolism and gene expression modulation | Reduces hepatic lipid accumulation; enhances HDL levels; stimulates cholesterol efflux |

| Therapeutic Interventions | Potential use in cardiovascular disease prevention and dietary supplements | May mitigate cardiovascular risk factors; beneficial effects on metabolic health |

Propriétés

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H60O2/c1-7-8-9-10-11-15-33(36)37-28-20-22-34(5)27(24-28)16-17-29-31-19-18-30(26(4)14-12-13-25(2)3)35(31,6)23-21-32(29)34/h16,25-26,28-32H,7-15,17-24H2,1-6H3/t26-,28+,29+,30-,31+,32+,34+,35-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKLBBRQPVZDTNM-SJTWHRLHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H60O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00152038 | |

| Record name | Cholesteryl octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00152038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Cholesteryl caprylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12971 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1182-42-9 | |

| Record name | Cholesteryl caprylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1182-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholesteryl octanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001182429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholesteryl octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00152038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cholest-5-ene-3-β-yl octanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.324 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHOLESTERYL OCTANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9U26HA4Z2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Cholesteryl octanoate, also known as cholesteryl caprylate, is a cholesterol ester that can be used as a marker for pancreatic enzyme activity. When administered orally, this compound is hydrolyzed by pancreatic carboxyl ester lipase (cholesterol esterase) to release octanoic acid. This octanoic acid is then absorbed, metabolized to 14CO2 (if a radiolabeled form is used), and excreted in the breath. By measuring the rate of 14CO2 appearance in breath, the activity of pancreatic enzymes can be assessed. This forms the basis for the this compound breath test, a non-invasive method for detecting pancreatic insufficiency. [, , , , ]

A: this compound has the molecular formula C35H60O2 and a molecular weight of 513 g/mol. [, , , , ] Crystallographic studies have revealed that this compound molecules are arranged in monolayers with their long axes antiparallel and severely tilted. [] This arrangement, known as Monolayer Type II packing, involves close packing of cholesteryl groups within the monolayers. [] Spectroscopic data, including 1H NMR and LC-MS, has been used to confirm the structure and isotopic enrichment of synthesized this compound. []

A: this compound has been investigated for its compatibility with various materials, particularly in the context of polymer blends. Studies have shown that the addition of this compound to poly(ethyl methacrylate)–poly(vinyl acetate) blends can enhance miscibility, as indicated by the merging of loss peaks in dynamic mechanical analysis (DMA) studies. [] Microscopic analysis revealed a single-phase ordered structure, suggesting improved compatibility between the polymers in the presence of this compound. []

A: this compound exhibits a cholesteric liquid crystalline phase, a state of matter characterized by its unique optical properties. [, , ] This phase arises from the chiral nature of this compound molecules, leading to a helical arrangement within the liquid crystal. This helical structure selectively reflects specific wavelengths of light, resulting in vivid iridescent colors. [, , ] This property has made this compound and related compounds valuable in applications such as temperature sensors, displays, and optical filters.

A: Studies on binary mixtures of this compound with other compounds like nonyloxybenzoic acid (NOBA) have revealed intriguing phase transitions. [, ] While pure this compound exhibits a monotropic cholesteric phase upon cooling, the addition of NOBA induces the formation of smectic A (SmA) and twist grain boundary A (TGBA) phases within specific concentration ranges. [] These findings highlight the sensitivity of liquid crystalline phase behavior to the presence of other molecules and the potential for tailoring phase transitions through composition control.

A: Various analytical techniques have been employed to characterize and quantify this compound in different contexts. High-performance liquid chromatography coupled with evaporative light scattering detection (HPLC-ELSD) and liquid chromatography-mass spectrometry (LC-MS) have been used to determine the purity and isotopic enrichment of synthesized this compound. [] Atomic force microscopy (AFM) has been utilized to investigate the morphology of this compound ultrathin films. [] Additionally, thermal analytical techniques like differential scanning calorimetry (DSC) and thermoanalytical microscopy have been employed to study the phase transitions of this compound and its mixtures. [, , ]

A: Research on this compound and related cholesteryl esters has a rich history, driven by their significance in biological systems and their unique liquid crystalline properties. Early studies focused on elucidating their crystal structures and phase transitions, laying the foundation for understanding their behavior in more complex systems. [] Subsequent research explored their roles in biological membranes, lipid metabolism, and disease states like atherosclerosis. [] More recently, the development of breath tests utilizing this compound as a marker for pancreatic function has opened new avenues for non-invasive diagnostic tools. [, , , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.